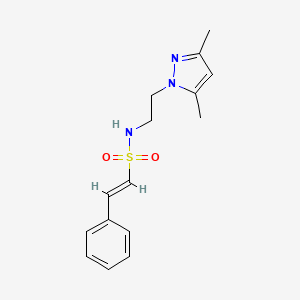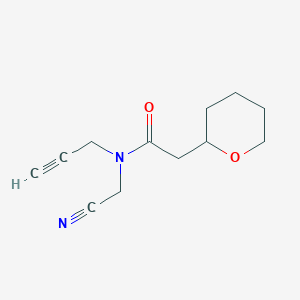
N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CX-5461 and has been extensively studied for its ability to inhibit RNA polymerase I transcription, which is essential for the growth and survival of cancer cells.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide involves the inhibition of RNA polymerase I transcription. This leads to the downregulation of ribosomal RNA synthesis, which is essential for the growth and survival of cancer cells. This compound has been found to be highly selective for cancer cells, making it an attractive candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been found to inhibit tumor growth and metastasis, making it an attractive candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide is its selectivity for cancer cells. This makes it an attractive candidate for cancer therapy, as it has the potential to target cancer cells without affecting normal cells. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for the study of N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide. One of the major areas of research is the development of novel derivatives of this compound that can be more effective against cancer cells. Another area of research is the study of the potential toxicity of this compound, which can help in the development of safer and more effective cancer therapies. Additionally, the study of the mechanism of action of this compound can help in the development of new cancer therapies that target RNA polymerase I transcription.
Synthesis Methods
The synthesis of N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide is a complex process that involves several steps. The initial step involves the reaction between 2-oxooxane-3-carboxylic acid and propargylamine, which results in the formation of 2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide. This compound is then reacted with cyanomethyl triphenylphosphonium bromide, resulting in the formation of this compound.
Scientific Research Applications
N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the growth and survival of cancer cells. This compound has been found to be effective against various types of cancer, including breast cancer, ovarian cancer, and leukemia.
properties
IUPAC Name |
N-(cyanomethyl)-2-(oxan-2-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-7-14(8-6-13)12(15)10-11-5-3-4-9-16-11/h1,11H,3-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHJNGZUAGZKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)CC1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

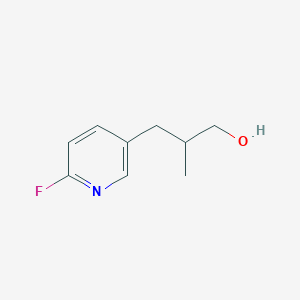
![2-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2846913.png)
![7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2846914.png)
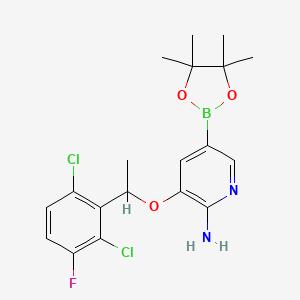

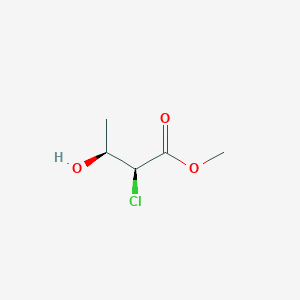
![N-cyclohexyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2846919.png)
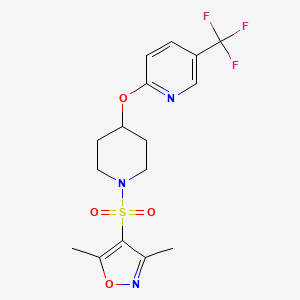
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one](/img/structure/B2846922.png)
![2-chloro-N-[2-[(2,5-diphenylpyrazol-3-yl)amino]phenyl]acetamide](/img/structure/B2846925.png)

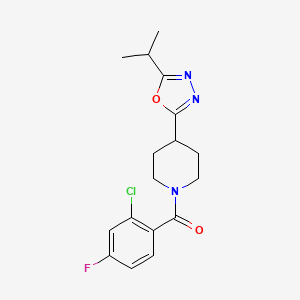
![1-benzyl-3-{4-[(3-methyl-2-thienyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one](/img/structure/B2846930.png)
